Apigeninidin

Overview

Description

Synthesis Analysis

Apigeninidin is synthesized through the expression of flavone synthase II (FNSII) and flavonoid 3′-hydroxylase (F3′H). The expression of FNSII leads to the synthesis of apigenin, while the expression of both FNSII and F3′H leads to the synthesis of apigenin and luteolin . The balance of apigenin and luteolin is related to the expression level of F3′H .Molecular Structure Analysis

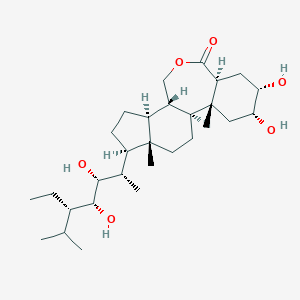

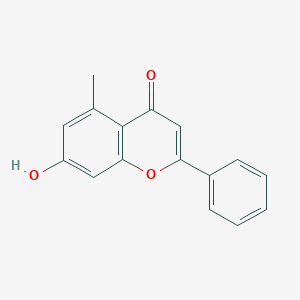

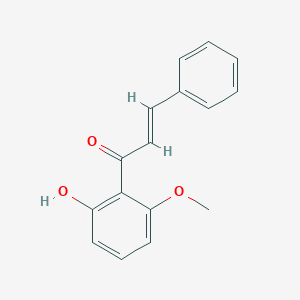

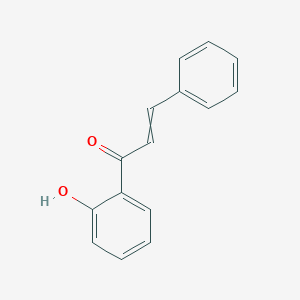

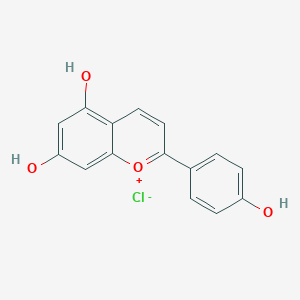

The molecular formula of Apigeninidin is C15H11ClO4 . The average mass is 290.698 Da and the monoisotopic mass is 290.034576 Da .Chemical Reactions Analysis

Apigeninidin is involved in various chemical reactions. For instance, it is transformed into 3-deoxyanthocyanidins (luteolinidin and apigeninidin) by an unknown enzyme, likely with anthocyanidin synthase-like activity .Physical And Chemical Properties Analysis

Apigeninidin has a molecular weight of 290.7 g/mol . It is a flavonoid compound found in various plant-based foods and beverages.Scientific Research Applications

Apigeninidin, also known as Apigeninidin chloride, is a flavonoid compound with a variety of scientific research applications. Here is a comprehensive analysis focusing on six unique applications:

Antidiabetic Activity

Apigeninidin derivatives have been studied for their potential antidiabetic properties. Research suggests that these compounds can play a role in the protective effect against myocardial infarction in diabetic rats by influencing PPAR-γ . Modification of apigenin’s structure could lead to new anti-diabetes drugs due to its non-toxic nature and weight loss effects, despite its poor water solubility and low bioavailability .

Anti-Cancer Properties

Apigeninidin has demonstrated broad anti-cancer effects in various types of cancers, including colorectal, breast, liver, lung, melanoma, prostate cancer, and osteosarcoma . Its molecular structure and physiological functions contribute to these effects.

Antioxidant Activity

The antioxidant activity of Apigeninidin has been identified through high-performance liquid chromatography analysis. It is one of the main monomeric compounds extracted from certain grains and contributes to their antioxidant properties .

Health Food Development

Due to its anti-fatigue, anti-aging, and anti-cancer properties, Apigeninidin is used in the development of health foods and functional drinks. It is also used as a colorant in these applications .

Anti-Inflammatory and Cardiovascular Protection

Apigenin possesses moderate antioxidant properties and has shown anti-hyperglycemic, anti-inflammatory effects. It also provides protection against myocardial ischemia and has anti-apoptotic effects .

Analytical Chemistry

In analytical chemistry, Apigeninidin chloride is used as a reference compound for the characterization and quantification of similar flavonoid compounds through reversed-phase HPLC (High-Performance Liquid Chromatography) .

Each of these applications demonstrates the versatility and potential of Apigeninidin in various fields of scientific research.

Research progress on antidiabetic activity of apigenin derivatives - Springer Recent advancement in bioeffect, metabolism, stability - Frontiers Extraction, Identification and Antioxidant Activity - MDPI Apigenin in cancer therapy - Cell & Bioscience A single robust stability-indicating RP-HPLC analytical tool - FJPS Reversed-Phase HPLC Characterization and Quantification - Frontiers

Mechanism of Action

Target of Action

Apigeninidin, also known as Apigeninidin chloride, is a flavone that has been found to have various actions against cancer cells .

Mode of Action

Apigeninidin interacts with its targets and induces several changes in the cells. It has been reported to suppress various human cancers in vitro and in vivo by multiple biological effects, such as triggering cell apoptosis and autophagy, inducing cell cycle arrest, suppressing cell migration and invasion, and stimulating an immune response .

Biochemical Pathways

Apigeninidin affects several biochemical pathways. It modulates key signaling pathways including the PI3K/AKT, MAPK/ERK, JAK/STAT, NF-κB and Wnt/β-catenin pathways . These pathways play crucial roles in cell proliferation, survival, and differentiation.

Pharmacokinetics

It is known that apigenin, a similar compound, is systemically absorbed and recirculated by enterohepatic and local intestinal pathways . Its bioavailability is in the region of 30% . More research is needed to fully understand the pharmacokinetics of Apigeninidin.

Result of Action

The molecular and cellular effects of Apigeninidin’s action include triggering cell apoptosis and autophagy, inducing cell cycle arrest, suppressing cell migration and invasion, and stimulating an immune response . It inhibits cancer cell proliferation by modulating the cell cycle and blocking the cell phase at the G2/M or G0/G1 checkpoint .

Action Environment

The action, efficacy, and stability of Apigeninidin can be influenced by environmental factors. For instance, the production of Aflatoxins by Aspergillus flavus and Aspergillus parasiticus is favorable under high temperatures (between 24 and 35 °C) and high humidity (7–10%) . These conditions are ambient in tropical and subtropical regions, namely Sub-Saharan Africa and Southeast Asia, that often experience a high incidence of aflatoxin contamination . More research is needed to fully understand how environmental factors influence the action of Apigeninidin.

Safety and Hazards

properties

IUPAC Name |

2-(4-hydroxyphenyl)chromenylium-5,7-diol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4.ClH/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14;/h1-8H,(H2-,16,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQDOAKHUGURPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apigeninidin | |

CAS RN |

1151-98-0 | |

| Record name | Apigeninidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1151-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apigeninidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apigeninidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | APIGENINIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWI2JJB0W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Apigeninidin chloride?

A1: The molecular formula of Apigeninidin chloride is C15H11O4Cl. It has a molecular weight of 286.7 g/mol. []

Q2: Is there any spectroscopic data available for Apigeninidin?

A2: Yes, researchers have used various spectroscopic techniques to characterize Apigeninidin. 1H and 13C NMR spectral assignments have been determined, providing valuable information about its structure. [, ]

Q3: Can Apigeninidin be used as a natural food colorant?

A4: Yes, Apigeninidin shows promise as a natural food colorant. Studies have investigated its application in fermented foods like maize dough. Results show that while a significant portion of Apigeninidin degrades during fermentation, the dyed product exhibits increased antioxidant activity and potential improvements in sensory qualities. []

Q4: Does Apigeninidin exhibit photochromic properties?

A5: Yes, Apigeninidin possesses photochromic properties, meaning it can change color reversibly upon exposure to light. This property is attributed to a phototautomeric reaction that converts it between its trans-chalcone and cis-chalcone forms. Research has shown that Apigeninidin dissolved in certain non-toxic solvents, such as a mixture of weakly acidic water and 1,3-butanediol, can undergo repeated cycles of coloration under UV light and decoloration in the dark. [, ]

Q5: How does the presence of a methoxy group affect the fungicidal activity of Apigeninidin?

A6: The introduction of a methoxy group, particularly at the C-7 position, significantly enhances the fungicidal activity of Apigeninidin. For instance, 7-methoxyapigeninidin exhibits stronger fungicidal activity against sorghum fungi compared to Apigeninidin. This suggests the importance of the methoxy group at the C-7 position for enhancing its bioactivity. []

Q6: Are there any other structural modifications that impact Apigeninidin's activity?

A7: Research has shown that the formation of dimeric 3-deoxyanthocyanidins, such as apigeninidin-flavene dimer, significantly enhances their stability against bisulfite degradation compared to their monomeric counterparts. This suggests that increasing molecular complexity through dimerization could be a promising strategy for enhancing Apigeninidin's stability and potential applications. []

Q7: Does Apigeninidin play a role in plant defense mechanisms?

A8: Yes, Apigeninidin acts as a phytoalexin, a compound produced by plants in response to pathogen attack. Sorghum plants, in particular, synthesize Apigeninidin and luteolinidin as part of their defense mechanism against fungal infections. [, , ]

Q8: What is the role of Apigeninidin in sorghum varieties with different wound responses?

A9: In sorghum, the presence or absence of specific genes influences the type of pigment produced upon injury. While some varieties produce 3-deoxyanthocyanidins like Apigeninidin and luteolinidin, leading to a purple coloration, others produce flavones like apigenin and luteolin, resulting in light brown or dark brown colors. These variations are linked to the expression of enzymes like flavone synthase II and flavonoid 3′-hydroxylase. []

Q9: Are there any potential therapeutic applications of Apigeninidin?

A10: Research suggests that Apigeninidin-enriched extracts from Sorghum bicolor sheaths have potential therapeutic benefits, particularly in mitigating aflatoxin B1 (AFB1)-induced toxicity. Studies in male rats demonstrated that Apigeninidin co-treatment effectively reduced AFB1-mediated oxidative stress, inflammation, and hormonal imbalances, thereby protecting the reproductive system. [, ]

Q10: What analytical techniques are used to study Apigeninidin?

A11: Researchers employ a range of techniques to study Apigeninidin, including: * High-performance liquid chromatography (HPLC): For separation, identification, and quantification of Apigeninidin and related compounds in plant extracts. [, , , ] * Mass spectrometry (MS): Coupled with HPLC (HPLC-MS) to determine the molecular mass and structural information of Apigeninidin and its derivatives. [, , ] * UV-Vis spectroscopy: To study the color characteristics and stability of Apigeninidin under different conditions. [, , ] * Nuclear magnetic resonance (NMR): To elucidate the structure and confirm the identity of Apigeninidin. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.